2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
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Overview
Description
2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic organic compound that belongs to a class of heterocyclic compounds. It's characterized by its imidazole core and decorated with functional groups including fluorophenyl, methoxyphenyl, and indolin-1-yl units. This structure suggests the molecule could have interesting biological activities and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis often begins with commercially available precursors. For instance, 1H-imidazole derivatives, 4-fluorophenyl, and 4-methoxyphenyl compounds.
Reaction Conditions: : The preparation involves a series of steps, usually starting with the formation of the imidazole ring through cyclization reactions under controlled conditions (e.g., acid or base catalysis).
Thioether Formation: : Subsequent steps involve thioetherification where a sulfur atom is introduced, connecting the imidazole core to the ethanone moiety.
Nucleophilic Substitution: : Incorporation of the indolin-1-yl group via nucleophilic substitution under mild to moderate temperatures to avoid decomposition.
Industrial Production Methods
The industrial scale-up of this compound would likely follow similar synthetic steps but optimized for higher yield and purity. The use of flow chemistry and continuous production techniques could be employed to maintain control over reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the sulfur atom, to form sulfoxides or sulfones under strong oxidizing conditions.
Reduction: : Reduction reactions can target the imidazole or the carbonyl group within the ethanone moiety, potentially altering the molecule's properties.
Substitution: : The phenyl rings can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H2O2), Potassium permanganate (KMnO4).
Reducing Agents: : Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Catalysts: : Lewis acids such as aluminum chloride (AlCl3) for electrophilic aromatic substitution.
Major Products Formed
Sulfoxides and Sulfones: : From oxidation reactions.
Hydroxy Derivatives: : From reduction reactions, particularly affecting the ethanone moiety.
Substituted Phenyl Derivatives: : From electrophilic aromatic substitution.
Scientific Research Applications
Chemistry
This compound's unique structure allows for exploration in synthetic chemistry for creating new materials or catalysts.
Biology
It could act as a probe in biological assays to study receptor-ligand interactions, given its potential to bind to specific biological targets.
Medicine
Preliminary studies might suggest its use as an anti-inflammatory or anticancer agent due to the presence of the imidazole ring, known for its bioactivity.
Industry
In industry, it could serve as an intermediate for more complex chemical syntheses or as a specialty reagent in fine chemical production.
Mechanism of Action
Molecular Targets and Pathways
The imidazole ring often interacts with enzymes or receptors in biological systems. This interaction can inhibit or activate certain pathways, leading to the compound's biological effects. Detailed studies would be required to elucidate specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)-2-imidazolethiol
5-(4-methoxyphenyl)-1H-imidazole-2-thiol
2-(1H-Indol-1-yl)thioethanone
Uniqueness
Unlike the similar compounds listed, 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone boasts a combination of multiple functional groups. This synergy allows for diverse chemical reactivity and potentially unique biological activities, distinguishing it in both fields.
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Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2S/c1-32-22-12-6-19(7-13-22)24-16-28-26(30(24)21-10-8-20(27)9-11-21)33-17-25(31)29-15-14-18-4-2-3-5-23(18)29/h2-13,16H,14-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKVCOXIFBIHIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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